molecular formula C27H18ClN3 B14805440 2-(5-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine

2-(5-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B14805440
M. Wt: 419.9 g/mol
InChI Key: QFCRVMSYTZGFBB-UHFFFAOYSA-N
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Description

2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with a chlorine atom and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, where a chlorobiphenyl derivative is coupled with a boronic acid in the presence of a palladium catalyst . The triazine ring is then introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The triazine ring and biphenyl core play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C27H18ClN3

Molecular Weight

419.9 g/mol

IUPAC Name

2-(3-chloro-5-phenylphenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H18ClN3/c28-24-17-22(19-10-4-1-5-11-19)16-23(18-24)27-30-25(20-12-6-2-7-13-20)29-26(31-27)21-14-8-3-9-15-21/h1-18H

InChI Key

QFCRVMSYTZGFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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